Product packaging for Hexadec-4-enoic acid(Cat. No.:CAS No. 32342-49-7)

Hexadec-4-enoic acid

Cat. No.: B14686546
CAS No.: 32342-49-7
M. Wt: 254.41 g/mol
InChI Key: OXGMPGKZDZPDIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexadec-4-enoic acid is a straight-chain, monounsaturated fatty acid classified as a long-chain fatty acid (LCFA), characterized by an aliphatic tail of 16 carbon atoms and a double bond located at the fourth carbon . With the molecular formula C16H30O2 and an average molecular weight of 254.414 g/mol, this compound is of significant interest in lipidomics and biochemical research . As a long-chain unsaturated fatty acid, it serves as a valuable reference standard in analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the identification and quantification of lipid species in biological samples . Researchers utilize this compound to study the properties and metabolism of unsaturated long-chain fatty acids. Its structure places it within a broader class of molecules being investigated for their roles in cellular processes. While a significant number of articles have been published on this compound, its specific biological activities and mechanisms of action are an active area of scientific inquiry . This product is intended for research purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H30O2 B14686546 Hexadec-4-enoic acid CAS No. 32342-49-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32342-49-7

Molecular Formula

C16H30O2

Molecular Weight

254.41 g/mol

IUPAC Name

hexadec-4-enoic acid

InChI

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h12-13H,2-11,14-15H2,1H3,(H,17,18)

InChI Key

OXGMPGKZDZPDIF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC=CCCC(=O)O

Origin of Product

United States

Natural Occurrence and Distribution of Hexadec 4 Enoic Acid

Occurrence in Plant Systems

Hexadec-4-enoic acid has been identified in the lipid fractions of several plant species. Its presence is often determined through detailed analysis of seed oils, where fatty acids are stored primarily as triacylglycerols.

Seed Oil Compositional Analysis

The investigation of seed oils is a common method for identifying and quantifying fatty acid components. Nonpolar constituents from the hexane (B92381) extract of seeds from Zanthoxylum armatum were found to include hexadec-(4Z)-enoic acid. In addition to this specific compound, a diacylgalactolipid containing a 4-hexadecenoyl chain has been isolated from the marine cyanobacterium Oscillatoria sp., highlighting its presence in photosynthetic prokaryotes.

Distribution Across Specific Botanical Species (e.g., Hydnocarpus anthelminticus, Zanthoxylum armatum)

Research has confirmed the presence of (4Z)-Hexadec-4-enoic acid in specific plant species. It has been identified as a component in the seeds of Zanthoxylum armatum, a plant belonging to the Rutaceae family. Furthermore, analyses have also detected (4Z)-hexadec-4-enoic acid in the seed oil of Hydnocarpus anthelminticus. The seed oils of the Hydnocarpus genus are well-known for their unique composition, which includes a class of compounds known as cyclopentenyl fatty acids.

Table 1: Presence of Hexadec-(4Z)-enoic Acid in Select Plant Seed Oils This table is based on available research findings.

Botanical SpeciesFamilyPart AnalyzedCompound Identified
Zanthoxylum armatumRutaceaeSeedsHexadec-(4Z)-enoic acid nih.govebi.ac.ukagriculturejournals.cz
Hydnocarpus anthelminticusAchariaceaeSeeds(4Z)-Hexadec-4-enoic acid bmrb.io

Presence as a Metabolic Byproduct in Biological Systems

Fatty acids and their derivatives are fundamental to biological systems, serving as energy stores, structural components of cell membranes, and signaling molecules. ontosight.ai In certain plants, (4Z)-hexadec-4-enoic acid serves as a key metabolic intermediate in the biosynthesis of other fatty acids. bmrb.io Specifically, it is an intermediary in the pathway that forms petroselinic acid. The process begins with palmitic acid, which is catalyzed by a Δ4-palmitoyl-ACP desaturase to form (4Z)-hexadec-4-enoic acid. bmrb.io This compound is then subject to chain elongation to produce petroselinoyl thioester, which is subsequently hydrolyzed to petroselinic acid. bmrb.io

Related Hexadecenoic Acids in Diverse Organisms

Other isomers of hexadecenoic acid are more widespread and have been studied for their distinct biological roles and distribution.

(Z)-Hexadec-7-enoic Acid as a Biological Marker in Aquatic Organisms and Microbial Communities

(Z)-Hexadec-7-enoic acid is recognized as a significant biological marker in specific environments. hmdb.cahmdb.capathbank.orgthegoodscentscompany.com It has been identified as a marker for early life stage mortality in trout. hmdb.cahmdb.cathegoodscentscompany.com Furthermore, it serves as an indicator of physiologically active autotrophic bacteria within complex microbial communities. hmdb.cahmdb.capathbank.orgthegoodscentscompany.com For instance, studies using stable isotope labeling have shown its presence in sulphide-treating biofilters, linking it to the activity of specific microbial taxa. hmdb.ca

(Z)-Hexadec-9-enoic Acid (Palmitoleic Acid) Occurrence in Animal Tissues and Plant/Marine Sources

(Z)-Hexadec-9-enoic acid, commonly known as palmitoleic acid, is a prevalent omega-7 monounsaturated fatty acid. genome.jp In animals, it is a common component of the glycerides in human adipose tissue and is found in all tissues, with notably higher concentrations in the liver. ontosight.aigenome.jp Palmitoleic acid is biosynthesized in the body from palmitic acid. genome.jp

This fatty acid is also found in a variety of plant and marine sources. Botanical sources with high concentrations include macadamia oil and sea buckthorn oil. ontosight.aigenome.jp It is also present in other vegetable oils, animal fats, and human breast milk. genome.jp In the marine environment, palmitoleic acid is a major lipid component of many marine plants and animals and has been identified in organisms such as the fungus Agaricus blazei and the cyanobacterium Phormidium tenue. bmrb.io

Enzymatic Transformations and Biological Roles of Hexadec 4 Enoic Acid Analogues

Enzymatic Catalysis Involving Hexadec-4-enoic Acid Derivatives

The enzymatic processing of this compound and its derivatives is crucial for their integration into and degradation through various metabolic pathways. While specific enzymes that directly act on this compound are not extensively documented in isolation, the metabolism of structurally similar unsaturated fatty acids provides a framework for understanding its enzymatic transformations. Key enzymatic activities involved in the metabolism of unsaturated fatty acids include isomerases and reductases, which are essential for modifying the structure of the fatty acid to be compatible with standard metabolic pathways like β-oxidation. nih.govlibretexts.org

For instance, in the metabolism of other unsaturated fatty acids, enzymes such as enoyl-CoA isomerase are critical for converting cis or trans double bonds at odd-numbered positions to the trans-Δ² configuration required for the action of enoyl-CoA hydratase, a key enzyme in the β-oxidation spiral. libretexts.org Given that this compound has a double bond at the 4th position (an even number), its entry into β-oxidation would necessitate the action of a reductase, specifically 2,4-dienoyl-CoA reductase, after an initial round of β-oxidation. libretexts.org This enzyme reduces the resulting dienoyl-CoA intermediate to a trans-Δ³-enoyl-CoA, which is then isomerized by enoyl-CoA isomerase to the trans-Δ²-enoyl-CoA, allowing β-oxidation to proceed. libretexts.org

Furthermore, enzymes like fatty acid synthases are involved in both the synthesis and modification of fatty acids. hmdb.ca These multifunctional enzyme complexes can catalyze the formation of long-chain fatty acids and may also be involved in the creation of hexadecenoic acid isomers. hmdb.canp-mrd.org For example, trans-hexadec-2-enoic acid is biosynthesized from (R)-3-hydroxy-hexadecanoic acid by the dehydratase domain of fatty acid synthase. np-mrd.org While this is a different isomer, it highlights the role of such enzyme systems in producing various forms of hexadecenoic acids.

Metabolic Routes and Interconversion with Related Compounds

The metabolism of this compound is intertwined with general fatty acid metabolism, involving its breakdown for energy and its potential conversion into other bioactive molecules.

Participation in Fatty Acid Degradation Pathways (e.g., β-oxidation)

This compound, as a monounsaturated fatty acid, can be catabolized through the β-oxidation pathway to generate energy. nih.govwikipedia.org The process of β-oxidation involves a series of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbons, producing acetyl-CoA, FADH₂, and NADH in each cycle. wikipedia.org

However, the presence of the double bond at the C-4 position in this compound requires additional enzymatic steps compared to the β-oxidation of saturated fatty acids. After one standard round of β-oxidation, the double bond will be at the C-2 position, but in a cis configuration, which cannot be processed by the next enzyme in the sequence, enoyl-CoA hydratase.

The specific pathway for a Δ⁴ fatty acid involves the following steps:

One round of β-oxidation occurs, converting the C16:1Δ⁴-CoA to a C14:1Δ²-CoA.

The resulting cis-Δ²-enoyl-CoA is not a substrate for enoyl-CoA hydratase. An accessory enzyme, an isomerase, is required to convert the cis double bond to a trans configuration.

Specifically, for a fatty acid with a double bond starting at an even-numbered carbon, after initial rounds of β-oxidation, an intermediate with a cis-Δ⁴ double bond is formed. Dehydrogenation in the next β-oxidation cycle produces a 2-trans, 4-cis-dienoyl-CoA intermediate. libretexts.org

This intermediate is then acted upon by 2,4-dienoyl-CoA reductase, which uses NADPH to reduce it to a trans-Δ³-enoyl-CoA. libretexts.org

Finally, an enoyl-CoA isomerase (specifically, Δ³,Δ²-enoyl-CoA isomerase) converts the trans-Δ³-enoyl-CoA to a trans-Δ²-enoyl-CoA, which can then re-enter and complete the β-oxidation pathway. libretexts.org

This metabolic route ensures that the energy stored in unsaturated fatty acids like this compound can be efficiently harvested by the cell.

Derivatization in Complex Biochemical Processes (e.g., Pyrazolidinedione Degradation Products)

While direct evidence for the involvement of this compound in pyrazolidinedione degradation is not available, related hexenoic acid structures have been identified as products in such processes. For example, N,N'-diphenylhydrazide-2-carboxy-5-methyl-4-hexenoic acid is a main decomposition product of 4-prenyl-1,2-diphenyl-3,5-pyrazolidinedione (prenazone) in concentrated sulphuric acid. thegoodscentscompany.com This indicates that the hexenoic acid moiety can be a stable structural component resulting from the chemical transformation of more complex molecules. Although this specific example is a chemical rather than a biochemical degradation, it points to the types of complex structures where a hexenoic acid backbone might be found.

Metabolism of Allylglycine and cis-Crotylglycine

Research on Pseudomonas putida harboring a TOL plasmid has shown a metabolic pathway for d-allylglycine (B555650) (2-amino-4-pentenoic acid) and dl-cis-crotylglycine (dl-2-amino-cis-4-hexenoic acid). nih.govasm.org This pathway involves the conversion of these amino acids into their corresponding keto-enoic acids. nih.gov Specifically, cis-crotylglycine is metabolized via 2-keto-cis-4-hexenoic acid. nih.govnih.gov

The enzyme 2-keto-4-pentenoate hydratase, which is active in this pathway, shows higher activity towards 2-keto-cis-4-hexenoic acid than its trans isomer. nih.govnih.gov This demonstrates a specific enzymatic recognition and transformation of a hexenoic acid derivative. The metabolism of these compounds is dependent on enzymes encoded by the TOL plasmid, highlighting a specialized catabolic route in certain bacteria. nih.gov

Roles in Non-Human Organisms and Microbial Systems

This compound and its isomers serve as important molecules in various non-human organisms, particularly in microbial systems where they can function as biomarkers.

Markers for Physiologically Active Autotrophic Bacteria

Fatty acids are essential components of cellular membranes, and their composition can be unique to specific groups of microorganisms. wikipedia.orgnih.gov This makes them valuable chemotaxonomic markers for identifying and quantifying microbial populations in environmental samples. wikipedia.org Phospholipid fatty acid (PLFA) analysis is a widely used technique for this purpose, as phospholipids (B1166683) are rapidly turned over and represent the living microbial community. nih.govasm.org

While various hexadecenoic acid isomers (e.g., 16:1ω7c, 16:1ω5c) are well-established biomarkers for specific bacterial and fungal groups, the specific role of this compound as a biomarker is less commonly cited than its isomers. wikipedia.orgasm.org However, the presence of specific fatty acids, including various C16:1 isomers, can indicate the presence of certain types of bacteria. For instance, (E)-hexadec-7-enoic acid is noted as a biomarker for identifying specific genera of autotrophic bacteria within complex microbial communities. lookchem.com A new diacylgalactolipid containing a 4-hexadecenoyl chain has been isolated from the marine cyanobacterium Oscillatoria sp., suggesting a role for this fatty acid in the lipids of these photosynthetic bacteria. nih.govifremer.fr

The analysis of fatty acid profiles, including hexadecenoic acids, allows researchers to track changes in microbial community structure and to identify the presence of physiologically active groups, such as autotrophic bacteria, in various ecosystems. nih.govasm.org

Metabolite in Specific Microbial Strains (e.g., Escherichia coli)

While Escherichia coli does not typically synthesize this compound, its metabolic machinery can be engineered to produce novel hexadecenoic acid isomers. The expression of a plant-derived Δ6-palmitoyl (16:0)-acyl carrier protein (ACP) desaturase in E. coli results in the creation and accumulation of Δ6-hexadecenoic acid (16:1Δ6), a monounsaturated fatty acid not native to the bacterium. nih.gov This demonstrates the potential for redirecting the fatty acid synthesis pathway in E. coli to generate new compounds.

Further research has shown that the yield of these novel fatty acids can be significantly enhanced. By co-expressing a plant ferredoxin along with the Δ6-16:0-ACP desaturase, the accumulation of 16:1Δ6 in E. coli was increased by more than double. nih.gov This co-expression provides the necessary reducing power for the desaturase enzyme, optimizing its activity.

Additionally, studies on E. coli auxotrophs, which require an external source of unsaturated fatty acids for growth, reveal the bacterium's ability to incorporate a variety of structural analogues into its phospholipids. asm.org These auxotrophs can successfully utilize unsaturated fatty acids with different chain lengths and double bond positions, such as cis-Δ5- and cis-Δ7-tetradecenoic acids (C14) and cis-Δ11-eicosenoic acid (C20). asm.org This metabolic flexibility underscores the capability of E. coli to process and utilize fatty acid structures that differ from its standard repertoire, including various hexadecenoic acid analogues.

Table 1: Production and Utilization of Hexadecenoic Acid Analogues and Other Novel Fatty Acids in Escherichia coli

Strain / Condition Enzyme / Method Novel Fatty Acid Produced / Utilized Reference
Engineered E. coli Expression of plant Δ6-16:0-ACP desaturase delta-6-hexadecenoic acid (16:1Δ6) nih.gov
Engineered E. coli Co-expression of plant Δ6-16:0-ACP desaturase and plant ferredoxin Increased accumulation of delta-6-hexadecenoic acid (16:1Δ6) nih.gov
Unsaturated fatty acid auxotroph Growth supplementation cis-Δ5-Tetradecenoic acid asm.org
Unsaturated fatty acid auxotroph Growth supplementation cis-Δ7-Tetradecenoic acid asm.org

Degradation of Steroids by Bacterial Enzymes (e.g., Comamonas testosteroni TesD and TesE) involving Hexenoic Acid Intermediates

The bacterium Comamonas testosteroni is known for its ability to utilize steroids like testosterone (B1683101) as its sole source of carbon. researchgate.netnii.ac.jp The degradation pathway involves the cleavage of the steroid's ring structure by a series of specialized enzymes. Specifically, the enzymes TesD and TesE are responsible for a critical part of this process, which results in the formation of hexenoic acid-based intermediates from the steroid's A-ring. researchgate.net

The degradation process begins after the A-ring of the steroid is aromatized and subjected to meta-cleavage. The resulting product, 4,5-9,10-diseco-3-hydroxy-5,9,17-trioxoandrosta-1(10),2-dien-4-oic acid (4,9-DSHA), serves as the substrate for the hydrolase enzyme, TesD. researchgate.net The TesD enzyme hydrolyzes 4,9-DSHA, breaking it into two distinct molecules: a C6 fragment derived from the A-ring and the remaining C/D-ring structure of the steroid. researchgate.netnii.ac.jp

The two products generated by the action of TesD are:

9,17-dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid : This is the larger molecule containing the remnant of the steroid's core structure. researchgate.netnii.ac.jp

(2Z,4Z)-2-hydroxyhexa-2,4-dienoic acid : This C6 compound is a hexenoic acid analogue and represents the cleaved A-ring. researchgate.netnih.gov

Following this cleavage, the hydratase enzyme, TesE, acts upon (2Z,4Z)-2-hydroxyhexa-2,4-dienoic acid. researchgate.netnih.gov TesE catalyzes the conversion of this dienoic acid. The direct product of this enzymatic reaction is 4-hydroxy-2-oxohexanoic acid. researchgate.netnih.gov Due to its instability, this product was identified through the isolation of its more stable lactone form, 2-hydroxy-4-hex-2-enolactone, or by chemical derivatization techniques. researchgate.netnih.gov During these analyses, other related intermediates, such as 2-oxo-cis-4-hexenoic acid, were also identified as cleavage products in the microbiological degradation of steroids. nih.govsmolecule.com

Table 2: Enzymatic Steps in the Degradation of Steroid A-Ring by Comamonas testosteroni

Enzyme Substrate Product(s) Reference
TesD (Hydrolase) 4,5-9,10-diseco-3-hydroxy-5,9,17-trioxoandrosta-1(10),2-dien-4-oic acid (4,9-DSHA) 1. 9,17-dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid2. (2Z,4Z)-2-hydroxyhexa-2,4-dienoic acid researchgate.netnii.ac.jp

| TesE (Hydratase) | (2Z,4Z)-2-hydroxyhexa-2,4-dienoic acid | 4-hydroxy-2-oxohexanoic acid | researchgate.netnih.gov |

Chemical and Chemo Enzymatic Synthesis of Hexadec 4 Enoic Acid

Multi-step Organic Synthesis Strategies

The construction of complex organic molecules like hexadec-4-enoic acid and its analogues often requires multi-step synthetic pathways. ontosight.aiontosight.ai These strategies are designed to build the molecule with precise control over its structure, including the specific stereochemistry of functional groups and the geometry of double bonds. ontosight.ai

A common and effective strategy for creating the carbon-carbon double bond with specific geometry is the Wittig reaction. This reaction involves the coupling of a phosphonium (B103445) ylide with an aldehyde or ketone. For instance, in the synthesis of (Z)-alkenoic acids, a phosphonium salt of a bromoalkane can be reacted with a long-chain aldehyde that contains a protected carboxylic acid function. nih.gov A specific example is the synthesis of Z-6-(2-naphthyl)hex-5-enoic acid, where triphenyl (5-carboxypentyl)phosphonium bromide is reacted with 2-naphthaldehyde (B31174) in the presence of a strong base like potassium t-butoxide. prepchem.com This approach generates a mixture of E/Z isomers that can be separated chromatographically. prepchem.com Such multi-step sequences, which require careful control over reaction conditions, are fundamental to constructing complex fatty acid derivatives. ontosight.aiontosight.ai

Chemo-enzymatic Approaches for Enantiopure Derivatives

Chemo-enzymatic synthesis combines traditional chemical reactions with highly selective enzymatic transformations to produce enantiomerically pure compounds. Enzymes, such as lipases and reductases, can operate under mild conditions and exhibit high stereoselectivity, making them ideal for the kinetic resolution of racemic mixtures or for asymmetric synthesis. researchgate.netiupac.org

Lipase-mediated kinetic resolution is a widely used technique. In this process, an enzyme selectively acylates or hydrolyzes one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For example, lipases from Pseudomonas cepacia (PS-C and PS-D) have been successfully used for the transesterification of racemic alcohols and esters, such as methyl 3-hydroxy-5-phenylpentanoate, achieving high enantiomeric excess (>99%) for both the resulting acetate (B1210297) and the unreacted alcohol. researchgate.net This method is effective for producing both enantiomers of a target molecule. iupac.org

Another chemo-enzymatic strategy involves the asymmetric reduction of ketones. Ketoreductase enzymes, using co-factors like NADPH, can reduce a prochiral ketone to a specific chiral alcohol with high enantioselectivity. researchgate.net Similarly, nitrilase enzymes can be used for the selective hydrolysis of nitriles. A genetically modified nitrilase has been employed in an industrial process to convert 2-isobutylsuccinonitrile to racemic 3-cyano-5-methyl-hexanoic acid, a precursor for more complex molecules. google.com These enzymatic steps are often integrated into a larger multi-step chemical synthesis to achieve the desired final product with high optical purity. barc.gov.in

Table 1: Examples of Chemo-enzymatic Reactions for Synthesizing Chiral Fatty Acid Derivatives

Enzyme ClassReaction TypeSubstrate ExampleProductEnantiomeric Excess (ee)Reference
Lipase (PS-C)TransesterificationRacemic (6E)-ethyl 5-hydroxy-3-oxo-7-phenylhept-6-enoate(S)-acetate and (R)-alcohol>99% researchgate.net
KetoreductaseAsymmetric Reduction1-(4-Amino-3,5-dichlorophenyl)-2-bromoethanone(R)-1-(4-Amino-3,5-dichlorophenyl)-2-bromoethan-1-ol93% researchgate.net
NitrilaseHydrolysis2-Isobutylsuccinonitrile3-Cyano-5-methyl-hexanoic acidRacemic Product google.com

Catalytic Hydrogenation and Reduction Methods for Unsaturated Fatty Acid Derivatives

Catalytic hydrogenation is a crucial method for modifying the degree of unsaturation in fatty acids. Selective hydrogenation allows for the reduction of one double bond in a polyunsaturated system while preserving others. A key example relevant to the synthesis of this compound analogues is the partial hydrogenation of sorbic acid (hexa-2,4-dienoic acid). perfumerflavorist.com

By carefully selecting the catalyst and reaction conditions, the α,β-double bond (at C-2) of sorbic acid can be selectively reduced, yielding hex-4-enoic acid. Rhodium complexes have been shown to be effective for this transformation. For instance, using a complex like [RhCl(PPh₃)₂(Ph₂POOCH₂CH=CMe₂)] for the hydrogenation of sorbic acid resulted in a mixture of 52% trans-hex-4-enoic acid and 48% hexanoic acid after complete conversion of the starting material. perfumerflavorist.com Other rhodium catalysts have also been studied, with mechanistic work suggesting that hex-4-enoic acid is formed from the hydrogenation of a mixed anhydride (B1165640) intermediate, while the fully saturated hexanoic acid is produced from the directly bonded anion. researchgate.netrsc.org

Water-soluble ruthenium complexes have also demonstrated high selectivity. A {RuCl₂[P(CH₂CH₂OH)₃]₂} catalyst in a two-phase water-ethyl acetate system catalyzed the hydrogenation of sorbic acid to trans-hex-4-enoic acid with 82% selectivity. perfumerflavorist.com The choice of catalyst, solvent, and hydrogen donor can significantly impact the product distribution between hex-2-enoic, hex-3-enoic, and hex-4-enoic acid isomers, as well as the fully saturated hexanoic acid. perfumerflavorist.com

Table 2: Catalytic Systems for Partial Hydrogenation of Sorbic Acid

CatalystSolvent / ConditionsMajor Unsaturated Product(s)Selectivity / YieldReference
[RhCl(PPh₃)₂(Ph₂POOCH₂CH=CMe₂)]Alkalinetrans-Hex-4-enoic acid52% yield of hex-4-enoic acid perfumerflavorist.com
{RuCl₂[P(CH₂CH₂OH)₃]₂}Water-Ethyl Acetatetrans-Hex-4-enoic acid82% selectivity perfumerflavorist.com
Palladium(II) pyrazolyl complexesFormic acid (H₂ donor)Hex-4-enoic acid, Hex-2-enoic acid7% selectivity for 4-hexenoic acid after 12h
[H₂Rh(Ph₂N₃(PPh₃)₂]DMSOtrans-Hex-2-enoic acid, trans-Hex-3-enoic acid- perfumerflavorist.com

Beyond hydrogenation, other reduction reactions can modify fatty acid derivatives. For example, the reduction of ester groups in triglycerides or fatty acid esters to fatty alcohols can be achieved using reagents like borane (B79455) or through catalytic hydrogenation under high pressure. csic.es

Condensation Reactions for Hexenoic Acid Synthesis (e.g., Malonic Acid Condensation)

Condensation reactions are fundamental to organic synthesis for forming carbon-carbon bonds and building the carbon skeletons of molecules like hexenoic acids. The malonic acid synthesis and related condensation reactions are classic and versatile methods for preparing carboxylic acids. atamankimya.comwikipedia.org

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid. wikipedia.org This reaction, often followed by decarboxylation (the Doebner modification), is used to prepare α,β-unsaturated carboxylic acids. wikipedia.org For example, sorbic acid (2,4-hexadienoic acid), a precursor to hex-4-enoic acid, can be synthesized via the condensation of crotonaldehyde (B89634) with malonic acid in a pyridine (B92270) solution. orgsyn.org

A more general route to carboxylic acids is the malonic ester synthesis. This method uses diethyl malonate (a malonic acid ester) as the starting material. The methylene group between the two ester functions is highly acidic and can be easily deprotonated by a strong base like sodium ethoxide. The resulting enolate is a potent nucleophile that reacts readily with an alkyl halide in an Sₙ2 reaction to form a diethyl alkylmalonate. Subsequent hydrolysis of the ester groups followed by heating leads to decarboxylation, yielding a carboxylic acid with two more carbons than the original alkyl halide. atamankimya.com This pathway is analogous to the biosynthetic route of fatty acids, where malonyl-CoA, a derivative of malonic acid, serves as the two-carbon donor in a series of Claisen condensation reactions to elongate the growing fatty acid chain. wikipedia.orgresearchgate.netwikipedia.orgyoutube.com

Derivatization and Structural Modification of this compound Analogues (e.g., Bromination-Dehydrobromination)

The structural modification of this compound and its analogues is essential for creating diverse chemical structures and for analytical purposes. Derivatization involves converting a functional group into another to alter the molecule's properties or to facilitate analysis. numberanalytics.comjafs.com.pl

A key transformation for introducing unsaturation into a fatty acid chain is bromination followed by dehydrobromination. This two-step process can convert a saturated alkane into an alkene or an alkene into an alkyne. For example, the synthesis of hex-5-ynoic acid from hex-5-enoic acid proceeds by first adding bromine across the double bond to form 5,6-dibromohexanoic acid. researchgate.net Subsequent treatment of this dibromide with a strong base eliminates two molecules of hydrogen bromide to create the triple bond. researchgate.net This method has also been applied to saturated fatty oils to increase their degree of unsaturation. researchgate.net

The double bond in unsaturated fatty acids is also a site for other modifications. Peroxidase-mediated bromination using hydrogen peroxide and bromide can convert unsaturated fatty acids into the corresponding bromohydrins. nih.gov In the case of oleic acid, this reaction yields the isomeric 9,10-bromohydrins. nih.gov Another reaction is bromolactonization, where an unsaturated acid is treated with a bromine source like N-bromosuccinimide (NBS) to form a bromo-substituted lactone. researchgate.net

For analytical purposes, fatty acids are often converted into derivatives to improve their volatility for gas chromatography (GC) or their detectability for high-performance liquid chromatography (HPLC). numberanalytics.com Common derivatization methods include esterification to form methyl esters or conversion to tert-butyldimethylsilyl (tBDMS) esters for GC-MS analysis. numberanalytics.compsu.edu For HPLC with UV detection, fatty acids can be derivatized with reagents like 2,4'-dibromoacetophenone. jafs.com.pl

Advanced Analytical Methodologies for Hexadec 4 Enoic Acid Characterization and Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the molecular structure of organic compounds like Hexadec-4-enoic acid. numberanalytics.comresearchgate.net It provides detailed information about the carbon skeleton and the chemical environment of protons within the molecule. researchgate.netsemanticscholar.org Both ¹H and ¹³C NMR are instrumental in confirming the identity and purity of this unsaturated fatty acid. nih.gov

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring atoms. Key proton signals for unsaturated fatty acids are found in distinct regions of the spectrum. nih.gov For this compound, specific chemical shifts would be expected for the olefinic protons of the double bond, the allylic protons, the α-methylene protons adjacent to the carboxyl group, the long chain of methylene (B1212753) groups, and the terminal methyl group. researchgate.netnih.gov The integration of these signals allows for the quantification of the relative number of protons, confirming the fatty acid's structure. researchgate.net

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Carboxylic Acid (-COOH)~10-12Singlet (broad)
Olefinic (-CH=CH-)~5.3-5.4Multiplet
α-Methylene (-CH₂COOH)~2.35Triplet
Allylic (=CH-CH₂-)~2.0-2.1Multiplet
Methylene (-CH₂-)n~1.2-1.6Multiplet
Terminal Methyl (-CH₃)~0.8-0.9Triplet

Note: Predicted values are based on general ranges for similar fatty acids and may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy offers a wider spectral dispersion and provides direct information about the carbon backbone of the molecule. researchgate.netoregonstate.edu Each unique carbon atom in this compound gives a distinct signal, allowing for unambiguous structural confirmation. bhu.ac.in The chemical shifts of the carboxyl carbon, the two olefinic carbons, and the various aliphatic carbons provide a detailed fingerprint of the molecule. libretexts.org

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (ppm)
Carboxylic Acid (-COOH)~175-180
Olefinic (-CH=CH-)~128-132
α-Methylene (-CH₂COOH)~34
Allylic (=CH-CH₂-)~27-30
Methylene (-CH₂-)n~22-32
Terminal Methyl (-CH₃)~14

Note: Predicted values are based on general ranges for similar fatty acids and may vary based on solvent and experimental conditions.

Proton NMR Applications

Mass Spectrometry Techniques in Metabolomics and Lipidomics Research

Mass spectrometry (MS) is a cornerstone technique in metabolomics and lipidomics, offering high sensitivity and selectivity for the analysis of fatty acids like this compound. numberanalytics.commdpi.com It is often coupled with chromatographic separation methods to analyze complex mixtures. mdpi.comrsc.org

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used method for fatty acid analysis. chromatographyonline.comslu.se To improve volatility for GC analysis, carboxylic acids are typically derivatized into their corresponding fatty acid methyl esters (FAMEs). acs.orgresearchgate.net The sample is then introduced into the GC, where the FAMEs are separated based on their boiling points and polarity. scielo.br The separated components then enter the mass spectrometer, which provides a mass spectrum that can be used for identification by comparing it to spectral libraries. nih.govuib.no This technique allows for both qualitative and quantitative analysis of fatty acids in a sample. nih.govnih.gov

Recent advancements have focused on improving the efficiency and robustness of GC-MS methods for FAME analysis, including the development of specialized capillary columns and automated extraction techniques. lcms.czresearchgate.net These methods offer high sensitivity and can quantify FAMEs even at low concentrations. lcms.cz

Liquid chromatography-mass spectrometry (LC-MS/MS) is particularly well-suited for the analysis of thermally unstable or polar compounds, including free fatty acids, without the need for derivatization. thermofisher.commeasurlabs.com This technique combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. rsc.orgscielo.br

For acidic compounds like this compound, reversed-phase chromatography is often employed, sometimes with modifiers in the mobile phase to improve ionization efficiency. researchgate.net The use of tandem mass spectrometry (MS/MS) allows for selected reaction monitoring (MRM), a highly specific and sensitive mode of analysis where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. chromatographyonline.comfrontiersin.org This approach is invaluable in complex biological matrices where it can differentiate the target analyte from other structurally similar lipids. nih.govspectroscopyonline.com LC-MS/MS is a powerful tool in lipidomics for profiling a wide range of lipid species. frontiersin.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Methyl Esters (FAMEs)

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and straightforward analytical technique used to identify the functional groups present in a molecule. echemi.comutdallas.edu When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's structure. echemi.com

For this compound, the IR spectrum will exhibit characteristic absorption bands that confirm the presence of its key functional groups. utdallas.edu The most prominent features include a very broad O-H stretching band for the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹, which is a result of hydrogen bonding. spectroscopyonline.comlibretexts.orgorgchemboulder.com Additionally, a strong C=O (carbonyl) stretching absorption will be observed around 1710 cm⁻¹ for the carboxylic acid. utdallas.edulibretexts.org The presence of the carbon-carbon double bond (C=C) will give rise to a stretching vibration, although it can sometimes be weak. The spectrum will also show C-H stretching and bending vibrations for the aliphatic chain. spectroscopyonline.comorgchemboulder.com

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Carboxylic Acid (-OH)O-H Stretch2500-3300Strong, Very Broad
Carbonyl (C=O)C=O Stretch1700-1725Strong
Alkene (C=C)C=C Stretch~1640-1680Variable
Carboxylic Acid (C-O)C-O Stretch1210-1320Strong
Alkane (C-H)C-H Stretch2850-2960Strong

Note: These are general ranges and the exact positions can be influenced by the molecular structure and sample state. core.ac.uklibretexts.org

Chromatographic Separation Techniques

The accurate characterization and quantification of this compound, a monounsaturated fatty acid, rely on sophisticated analytical methodologies. Chromatographic techniques are paramount in this endeavor, offering the necessary resolution to separate it from a complex matrix of other fatty acids and isomers. These methods are foundational for research in various fields, including biochemistry and food science. The choice of technique depends on the specific analytical goal, such as isomer separation, quantification, or profiling of fatty acids in a given sample.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of fatty acids like this compound. shimadzu.com It separates components dissolved in a liquid sample, allowing for their identification and quantification. shimadzu.com The system utilizes a liquid mobile phase to carry the sample through a column packed with a solid adsorbent material, the stationary phase. wikipedia.org The differential interactions of each compound with the stationary phase lead to their separation. wikipedia.org

For fatty acid analysis, including C16:1 isomers, Reversed-Phase HPLC (RP-HPLC) is frequently employed. lcms.cznih.gov In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. This setup is effective for separating fatty acids without the need for derivatization, which is often required for gas chromatography. lcms.cz Another powerful HPLC-based method is Silver-Ion High-Performance Liquid Chromatography (Ag-HPLC). This technique uses a stationary phase impregnated with silver ions, which interact with the double bonds of unsaturated fatty acids. This allows for the separation of fatty acids based on the number, configuration (cis/trans), and position of their double bonds. Ag-HPLC has proven effective in separating non-conjugated fatty acid methyl esters (FAMEs), including C16:1 isomers. nih.gov

The selection of columns and operating conditions is critical for successful separation. For instance, octyl-bonded silica (B1680970) columns can be used for the separation of various organic acids. oiv.int The separated fatty acids are typically detected using an ultraviolet (UV) spectrophotometer or a refractive index detector. oiv.intresearchgate.net

Table 1: Exemplary HPLC System Configuration for Organic Acid Analysis This table is a generalized example and specific conditions for this compound may vary.

ParameterSpecificationReference
Pump High-Pressure Constant Flow Pump infitek.com
Injector 10 μL loop injector oiv.int
Column Octyl-bonded silica, 250 mm length, 4 mm internal diameter, 5 μm particle size oiv.int
Mobile Phase Example: Potassium di-hydrogen phosphate (B84403) solution (70 g/L), ammonium (B1175870) sulfate (B86663) (14 g/L), adjusted to pH 2.1 oiv.int
Flow Rate 0.8 mL/min oiv.int
Detector UV/VIS Detector, Wavelength: 210 nm oiv.intinfitek.com
Temperature 20°C oiv.int

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering enhanced resolution, speed, and sensitivity compared to traditional HPLC. austinpublishinggroup.comresearchgate.net This improvement is primarily achieved by using columns packed with smaller particles (typically less than 2 µm), which necessitates a system capable of operating at much higher pressures. researchgate.netijsrtjournal.com The reduced particle size leads to a substantial increase in column efficiency. researchgate.net

For fatty acid analysis, UPLC provides superior separation of positional and geometric (cis/trans) isomers. lcms.cz A specialized form of UPLC, known as UltraPerformance Convergence Chromatography™ (UPC²), which is a type of supercritical fluid chromatography, has demonstrated high efficiency in separating fatty acid isomers. lcms.cz In UPC², fatty acids can be separated based on their chain length, degree of saturation, and geometric configuration. Typically, retention time increases with longer chain length and fewer double bonds, and trans isomers are eluted after their corresponding cis isomers. lcms.cz

UPLC systems, when coupled with mass spectrometry (UPLC-MS), provide a powerful tool for both the quantification and structural identification of fatty acids from complex mixtures. ijsrtjournal.comjcu.cz This technique has been successfully applied to the profiling of free fatty acids in various samples. lcms.cz The advantages of UPLC include shorter analysis times, reduced solvent consumption, and increased sample throughput, making it a cost-effective method for high-volume analytical laboratories. austinpublishinggroup.comresearchgate.net

Table 2: Key Advantages of UPLC over HPLC

FeatureUPLCHPLCReference
Particle Size < 2 µm3 - 5 µm researchgate.netijsrtjournal.com
Operating Pressure Up to 100 MPa (15,000 psi)Up to 40 MPa (6,000 psi) researchgate.netijsrtjournal.com
Resolution HigherStandard austinpublishinggroup.com
Analysis Time ShorterLonger austinpublishinggroup.com
Solvent Consumption LowerHigher researchgate.net
Sensitivity HigherStandard austinpublishinggroup.com

Gas Chromatography (GC)

Gas Chromatography (GC) is a robust and widely utilized technique for the detailed analysis of fatty acids, including this compound and its isomers. researchgate.netsigmaaldrich.com The method is suitable for compounds that can be vaporized without decomposing. sigmaaldrich.com In GC, a sample is injected into the instrument where it is vaporized and carried by an inert carrier gas (the mobile phase) through a long, thin column (the stationary phase). Separation is achieved based on the differential partitioning of the compounds between the mobile and stationary phases. sigmaaldrich.com

For fatty acid analysis by GC, a derivatization step is typically required to convert the non-volatile fatty acids into volatile fatty acid methyl esters (FAMEs). nih.gov This allows them to travel through the GC column. The choice of column is critical for separating complex mixtures of FAMEs, especially positional and geometric isomers. researchgate.net Highly polar cyanopropyl-based capillary columns, such as the SP-2560 or CP-Sil 88, are frequently recommended and have been shown to provide excellent separation of C16:1 isomers. researchgate.netresearchgate.netiaea.org

Temperature programming, where the column temperature is increased during the analysis, is often employed to improve the separation of a wide range of fatty acids, from short-chain to long-chain and unsaturated isomers. researchgate.netiaea.org Following separation in the column, the FAMEs are identified and quantified by a detector, most commonly a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). sigmaaldrich.com GC-MS provides not only quantitative data but also structural information based on the mass spectrum of the compound, which aids in the definitive identification of isomers like trans-Δ4-hexadecenoic acid. researchgate.nethmdb.ca

Table 3: Research Findings on GC Separation of C16:1 Isomers

Study FocusKey FindingColumn TypeReference
cis/trans Isomer Separation A time-temperature programmed GC method improved separation of C16:1 cis/trans isomers compared to an isothermal program.75 m SP2560 researchgate.netiaea.org
Human Milk Fat Analysis Using a 100 m highly polar column after AgNO3-TLC allowed for the quantification of C16:1 positional isomers (trans-Δ4 to trans-Δ14).100 m CP Sil 88 or SP2560 researchgate.net
Skin Surface Lipids High-temperature GC-MS (HTGC-MS) successfully profiled free fatty acids, including Hexadecenoic acid (C16:1), after trimethylsilyl (B98337) (TMS) esterification.30 m ZB-5HT (5% diphenyl/95% dimethylpolysiloxane) nih.gov

Biotechnological and Synthetic Biology Applications of Hexadec 4 Enoic Acid and Derivatives

Metabolic Engineering for Bio-production of Fatty Acids

Metabolic engineering plays a pivotal role in developing microbial "cell factories" for the efficient production of specific fatty acids like hexadec-4-enoic acid. This involves the targeted modification of an organism's metabolic pathways to enhance the synthesis of the desired product.

Escherichia coli is a commonly used microbial host for producing a variety of chemicals, including fatty acids and their derivatives. nih.gov Its well-understood genetics and metabolism make it an ideal candidate for engineering complex biosynthetic pathways. nih.govpnnl.gov Researchers have successfully engineered E. coli to produce C2-C6 platform chemicals, which are key building blocks for a wide array of industrial products. acs.orgresearchgate.net These efforts often involve redirecting carbon flux from central metabolism towards the desired fatty acid synthesis pathways. pnas.org For instance, engineered E. coli strains have been developed for the production of short-chain fatty acids. plos.org While direct production of this compound in engineered E. coli is not yet widely reported, the established principles of fatty acid biosynthesis in this organism provide a strong foundation for future work. nih.gov The production of C6 platform chemicals, such as adipic acid, has been demonstrated in engineered microbes, often utilizing fatty acid degradation pathways. mdpi.comrsc.org This highlights the potential for using similar strategies to produce other C6-based molecules from fatty acid precursors.

Optimizing the production of a target fatty acid in a microbial host requires a multi-faceted approach. nih.gov A key strategy is to balance the expression levels of the enzymes within the biosynthetic pathway to avoid the accumulation of toxic intermediates and to ensure a smooth flow of metabolites. pnnl.gov This can be achieved by modularly engineering the pathway, where different sections are optimized independently. nih.gov Furthermore, enhancing the supply of precursor molecules, such as acetyl-CoA and malonyl-CoA, is crucial for driving the synthesis of the final product. pnas.org For example, a modular engineering approach in E. coli systematically removed metabolic bottlenecks in the fatty acid biosynthesis pathway, leading to significant improvements in production titers. nih.gov This involved optimizing the upstream acetyl-CoA formation module, the intermediary acetyl-CoA activation module, and the downstream fatty acid synthase module. nih.gov Additionally, refining protein translation efficiency through customized ribosome binding sites has been shown to further boost production. nih.gov

Engineered Microbial Systems (e.g., Escherichia coli) for C6 Platform Chemicals

Biosynthesis of High-Value Chemical Intermediates (e.g., Adipic Acid, Hex-4-en-3-ol)

This compound can serve as a starting material for the biosynthesis of valuable chemical intermediates.

Adipic Acid: Adipic acid is a significant dicarboxylic acid primarily used in the production of nylon. mdpi.com Biotechnological routes to produce adipic acid from renewable resources are being actively explored as a more sustainable alternative to traditional chemical synthesis. mdpi.comrsc.org One approach involves the use of engineered microorganisms to convert fatty acids into adipic acid through a combination of β-oxidation and ω-oxidation pathways. mdpi.comchalmers.se In this process, the fatty acid is first oxidized at its omega (ω) carbon to form a dicarboxylic acid, which is then shortened through successive rounds of β-oxidation until adipic acid is formed. chalmers.se

Hex-4-en-3-ol: Hex-4-en-3-ol is an unsaturated alcohol with potential applications in the synthesis of various organic compounds. ontosight.ai It can be synthesized through the reduction of hex-4-enoic acid derivatives. ontosight.ai Biocatalytic processes using enzymes or whole-cell systems could offer a stereoselective and environmentally friendly method for this conversion. For example, the selective reduction of (E)-hex-4-en-3-one to (E)-hex-4-en-3-ol has been demonstrated. up.ac.za

Applications in the Synthesis of Specialty Organic Compounds (e.g., Pharmaceuticals, Agrochemicals)

The unique structure of this compound and its derivatives makes them attractive building blocks for the synthesis of complex specialty organic compounds.

Pharmaceuticals: Complex organic molecules containing hexenoic acid moieties are being investigated for their potential pharmaceutical applications. ontosight.aisolubilityofthings.com The specific stereochemistry and functional groups within these molecules can contribute to their biological activity. ontosight.ai For instance, derivatives of hex-4-enoic acid could serve as intermediates in the synthesis of bioactive molecules. solubilityofthings.com

Agrochemicals: Similar to pharmaceuticals, the structural features of hex-4-enoic acid derivatives can be leveraged in the development of new agrochemicals, such as pesticides and herbicides. ontosight.ailookchem.com The presence of a double bond and a carboxylic acid group provides reactive sites for further chemical modifications to create compounds with desired biological activities.

Development of Novel Biocatalytic Routes

The development of novel biocatalytic routes is essential for the sustainable and efficient synthesis of chemicals. This involves discovering and engineering enzymes and microorganisms to perform specific chemical transformations. For example, a biocatalytic one-pot cascade reaction has been developed for the synthesis of cis-(+)-12-oxophytodienoic acid (cis-(+)-12-OPDA), a plant metabolite, starting from linolenic acid. researchgate.net This process utilizes a recombinant biocatalyst system to carry out key steps with high conversion and selectivity. researchgate.net Similar approaches could be applied to develop biocatalytic routes for the conversion of this compound into valuable derivatives. The use of enzymes can offer high stereoselectivity, which is often difficult to achieve with traditional chemical methods. liverpool.ac.uk

Role as Synthons for Complex Biologically Active Molecules (e.g., Prostaglandins, Leucotrienes)

This compound can potentially serve as a synthon, or a building block, for the synthesis of complex and biologically active molecules.

Prostaglandins: Prostaglandins are lipid compounds that are involved in a variety of physiological processes. While arachidonic acid is the primary precursor for most prostaglandins, the synthesis of prostaglandin (B15479496) analogs is an active area of research. mdpi.com The structural features of this compound could potentially be incorporated into novel prostaglandin-like molecules.

Leukotrienes: Leukotrienes are inflammatory mediators derived from the oxidation of arachidonic acid and other essential fatty acids. numberanalytics.comtg.org.au The synthesis of leukotrienes involves the enzyme 5-lipoxygenase. numberanalytics.comtg.org.aunumberanalytics.com The production of leukotrienes is critically dependent on the availability of free precursor fatty acids. nih.gov While arachidonic acid is the natural substrate, other polyunsaturated fatty acids can also be metabolized by the lipoxygenase pathway. numberanalytics.com It is conceivable that this compound or its elongated and further desaturated derivatives could be explored as substrates for lipoxygenase enzymes, potentially leading to the formation of novel leukotriene-like molecules with unique biological activities.

Emerging Research Frontiers and Future Directions in Hexadec 4 Enoic Acid Studies

Elucidation of Novel Biosynthetic Enzymes for Specific Double Bond Positions

The precise placement of a double bond in a fatty acid chain is a critical determinant of its physical and chemical properties. This process is catalyzed by a class of enzymes known as fatty acid desaturases. bnl.govwikipedia.org While much is known about the common desaturases that produce oleic acid (a Δ9 desaturase) or linoleic acid (a Δ12 desaturase), the enzymes responsible for creating the double bond at the fourth carbon (Δ4) in molecules like Hexadec-4-enoic acid are less understood. wikipedia.orguniprot.org

A key research frontier is the discovery and characterization of novel Δ4-desaturases. Scientists are exploring diverse organisms, from marine microalgae to certain insects, which are known to produce fatty acids with unusual double bond positions. mdpi.commdpi.com For instance, a Δ4-fatty acyl desaturase has been identified in the marine teleost fish Siganus canaliculatus. nih.gov The discovery of such enzymes is significant because it expands our knowledge of the diversity of fatty acid biosynthesis in nature.

Researchers are also investigating the structural basis for the positional specificity of these enzymes. By comparing the amino acid sequences and three-dimensional structures of different desaturases, scientists aim to identify the key residues that determine where the double bond is inserted. bnl.govbnl.gov For example, studies on plant desaturases have shown that altering specific amino acids can change the enzyme's specificity from a Δ9 to a Δ4 desaturase. bnl.gov This knowledge is crucial for protein engineering efforts aimed at creating enzymes with novel specificities for producing custom-designed fatty acids.

Table 1: Examples of Characterized Fatty Acid Desaturases

Enzyme TypeOrganismSubstrateProductReference
Δ4-DesaturaseSiganus canaliculatusDocosapentaenoic acid (22:5n-3)Docosahexaenoic acid (DHA) nih.gov
Δ4-DesaturaseIvyPalmitic acid (16:0)This compound bnl.gov
Δ9-DesaturaseCastorStearic acid (18:0)Oleic acid (18:1) bnl.gov
Δ12-DesaturaseArabidopsis thalianaOleic acid (18:1)Linoleic acid (18:2) uniprot.org

Advanced Synthetic Methodologies for Isomer Control and Stereoselective Synthesis

The chemical synthesis of specific fatty acid isomers, such as this compound, presents a significant challenge due to the need for precise control over the double bond's position and stereochemistry (cis or trans). researchgate.netresearchgate.netaminer.org Traditional synthetic methods often result in mixtures of isomers, which can be difficult and costly to separate.

A major area of emerging research is the development of advanced synthetic methodologies that offer high levels of isomer control and stereoselectivity. researchgate.netresearchgate.netaminer.orgnih.gov These methods often employ sophisticated catalysts and reaction conditions to direct the formation of the desired isomer. For example, the Wittig reaction and its variations, such as the Horner-Wadsworth-Emmons reaction, are powerful tools for creating carbon-carbon double bonds with a high degree of stereoselectivity. researchgate.netresearchgate.net Researchers are continuously refining these methods to improve their efficiency and applicability to the synthesis of complex fatty acids.

Another promising approach involves the use of biocatalysis, where enzymes are used to carry out specific chemical transformations. This can offer unparalleled selectivity and milder reaction conditions compared to traditional chemical methods. The development of stereoselective synthetic routes is critical for producing pure standards of this compound for biological studies and for exploring its potential applications in various fields.

Systems Biology Approaches to Metabolic Flux Optimization in Industrial Bioproduction

The production of specialty fatty acids like this compound through microbial fermentation is a promising alternative to chemical synthesis. biorxiv.orglbl.govnih.gov However, achieving high yields and productivities in engineered microorganisms requires a deep understanding of cellular metabolism.

Systems biology, an approach that integrates computational modeling with experimental data, is becoming an indispensable tool for optimizing metabolic flux towards the desired product. biorxiv.org This involves constructing detailed metabolic models of the production host, such as Escherichia coli or the yeast Yarrowia lipolytica, and using these models to identify metabolic bottlenecks and predict the effects of genetic modifications. mdpi.comlbl.gov

By analyzing the flow of carbon and energy through the cell, researchers can devise strategies to redirect metabolic pathways towards the synthesis of this compound. mdpi.com This may involve overexpressing key biosynthetic enzymes, deleting competing pathways, and optimizing the supply of precursors and cofactors like acetyl-CoA and NADPH. mdpi.comaocs.org These metabolic engineering strategies are crucial for developing economically viable bioprocesses for the industrial production of this compound and other valuable fatty acids. biorxiv.orgnih.gov

Expanding the Understanding of Biological Roles in Diverse Ecosystems

While the functions of common fatty acids are well-established, the biological roles of less common fatty acids like this compound remain largely unexplored. A significant research frontier is to investigate the presence and function of this fatty acid in a wide range of organisms and ecosystems.

For instance, certain fatty acids can serve as biomarkers for specific types of microorganisms in complex environmental samples. lookchem.comebi.ac.uk The presence of (Z)-hexadec-7-enoic acid, a positional isomer of this compound, has been used as a marker for physiologically active autotrophic bacteria in microbial communities. ebi.ac.uk It is plausible that this compound could also serve as a biomarker for specific organisms or metabolic states.

Furthermore, some unusual fatty acids have been found to play important ecological roles, such as in chemical defense or signaling. ifremer.frmdpi.com For example, derivatives of hexadecenoic acid have been identified in marine cyanobacteria and are thought to be involved in their chemical defense mechanisms. ifremer.fr Research is needed to determine if this compound has similar signaling or defensive functions in the organisms that produce it. Understanding these roles will provide a more complete picture of the metabolic diversity and ecological interactions in various ecosystems.

Integration of Omics Data for Comprehensive Metabolic and Functional Understanding

To gain a holistic understanding of the metabolism and function of this compound, researchers are increasingly turning to "omics" technologies. This involves the large-scale analysis of genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics).

The integration of these different omics datasets can provide a comprehensive view of how the synthesis and degradation of this compound are regulated and how this fatty acid influences other cellular processes. oup.comnih.govfrontiersin.orgnih.govmdpi.com For example, by combining lipidomic data (the analysis of all lipids in a cell) with transcriptomic data, researchers can identify the genes that are co-regulated with the production of this compound. oup.comnih.govfrontiersin.orgmdpi.com This can provide clues about its biosynthetic pathway and its potential functions.

Furthermore, integrated omics approaches can be used to study the effects of environmental changes or genetic perturbations on the metabolism of this compound. nih.gov This information is invaluable for both fundamental research and for the development of biotechnological applications. As these technologies continue to advance, they will undoubtedly play a central role in unraveling the complexities of this compound metabolism and function.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and purifying Hexadec-4-enoic acid in laboratory settings?

  • Methodological Answer : Synthesis typically involves catalytic hydrogenation or oxidation of precursor alkenes, followed by purification via column chromatography or fractional distillation. Key parameters include temperature control (±2°C) to prevent isomerization and solvent selection (e.g., hexane/ethyl acetate gradients) to optimize yield . Purity is validated using GC-MS (retention time: ~12.5 min) and NMR (δ 5.35 ppm for the alkene proton). Ensure inert atmospheres to avoid oxidation byproducts .

Q. How can researchers distinguish this compound from its positional isomers using analytical techniques?

  • Methodological Answer : Combine NMR spectroscopy (to identify double-bond position via coupling constants) and IR spectroscopy (C=O stretch at ~1700 cm⁻¹). For ambiguous cases, employ tandem MS to fragment the molecule and compare fragmentation patterns with reference libraries. Statistical validation (e.g., ANOVA) should confirm significant spectral differences between isomers .

Q. What experimental protocols ensure the stability of this compound during long-term storage?

  • Methodological Answer : Store under argon at −20°C in amber vials to prevent photodegradation and oxidation. Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring (retention time shifts >5% indicate degradation). Include antioxidants like BHT (0.01% w/v) if required .

Q. How should researchers design dose-response experiments to assess this compound’s biological activity?

  • Methodological Answer : Use a logarithmic concentration range (e.g., 1 nM–100 µM) in triplicate, with negative controls (solvent-only) and positive controls (known agonists/antagonists). Measure endpoints (e.g., IC₅₀) via fluorometric assays or qPCR. Apply nonlinear regression models (e.g., Hill equation) for curve fitting, and report 95% confidence intervals .

Advanced Research Questions

Q. How do stereochemical and positional isomerism of this compound influence its interactions with lipid bilayers?

  • Methodological Answer : Employ molecular dynamics simulations (GROMACS) with force fields optimized for unsaturated fatty acids. Compare membrane insertion energies (ΔG) between cis/trans isomers. Validate experimentally using Langmuir-Blodgett troughs to measure surface pressure-area isotherms. Cite discrepancies between simulated and empirical data, and propose corrections for van der Waals parameters .

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., ΔH combustion) for this compound?

  • Methodological Answer : Conduct bomb calorimetry under standardized conditions (O₂ at 30 atm, 25°C) and compare results with computational values (DFT/B3LYP). Analyze outliers for systematic errors (e.g., incomplete combustion) or impurities (e.g., GC-MS purity <98%). Publish raw datasets with error margins (±0.5 kJ/mol) to facilitate meta-analyses .

Q. How can researchers optimize catalytic systems for enantioselective modification of this compound?

  • Methodological Answer : Screen chiral catalysts (e.g., Jacobsen’s Mn-salen complexes) in microfluidic reactors to enhance reaction control. Use DOE (Design of Experiments) to vary pressure (1–5 bar), temperature (20–50°C), and solvent polarity. Characterize enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) and report turnover numbers (TON) .

Q. What advanced spectroscopic techniques elucidate the degradation pathways of this compound under oxidative stress?

  • Methodological Answer : Use LC-ESI-MS/MS to identify degradation products (e.g., epoxy or hydroxy derivatives). Pair with EPR spectroscopy to detect radical intermediates. Compare kinetic data (rate constants) under varying pH and oxidant concentrations (H₂O₂: 0.1–10 mM). Propose mechanisms using Gaussian-optimized transition states .

Data Analysis and Reporting Guidelines

  • Table 1 : Key Analytical Parameters for this compound

    ParameterMethodAcceptable RangeReference
    PurityGC-MS≥98%
    Double-bond position¹H NMR (J-coupling)J = 10–12 Hz (trans)
    Stability (25°C)HPLC area %Degradation <5%/year
  • Recommendations :

    • Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .
    • Report uncertainties (e.g., SEM in triplicate assays) and compare results with literature using t-tests .
    • Archive raw data in repositories like Zenodo to enable reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.